6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a carboxylic acid functional group at the 3-position and a p-tolyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the following steps:
Formation of the Imidazo[2,1-B]thiazole Core: This can be achieved through a multicomponent reaction involving an aminothiazole, an aldehyde, and an isocyanide.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the imidazo[2,1-B]thiazole intermediate is treated with carbon dioxide under basic conditions.
Attachment of the P-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid and the imidazo[2,1-B]thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A three-reactor multistage system can be employed, where each stage is optimized for specific reaction conditions, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[2,1-B]thiazole core, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[2,1-B]thiazole core and the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Formation of p-tolualdehyde or p-toluic acid.
Reduction: Hydrogenated imidazo[2,1-B]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives depending on the reagents used.
Scientific Research Applications
6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-B]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 6-phenyl-imidazo[2,1-B]thiazole-3-carboxylic acid.
Thiazole Derivatives: Compounds containing the thiazole ring but with different functional groups and substituents.
Uniqueness
6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to the specific combination of the p-tolyl group and the carboxylic acid functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-2-4-9(5-3-8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMHQWJVEJMCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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